molecular formula C13H7F3O2 B6364961 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% CAS No. 1184503-21-6

2-(2,4,6-Trifluorophenyl)benzoic acid, 95%

Cat. No. B6364961
CAS RN: 1184503-21-6
M. Wt: 252.19 g/mol
InChI Key: FMFXSDHKFFRDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,6-Trifluorophenyl)benzoic acid (TFPA) is a versatile compound that has been extensively studied for its various applications in scientific research. It has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. TFPA has been found to possess a wide range of properties, making it a valuable tool for researchers.

Scientific Research Applications

2-(2,4,6-Trifluorophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the preparation of various heterocyclic compounds and as a reagent for the synthesis of various organic molecules. It has also been used to study the mechanisms of action of various drugs and to study the biochemical and physiological effects of various compounds.

Mechanism of Action

2-(2,4,6-Trifluorophenyl)benzoic acid, 95% is thought to function as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By blocking the activity of this enzyme, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% can reduce inflammation and pain. Additionally, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% has been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. By blocking the activity of this enzyme, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(2,4,6-Trifluorophenyl)benzoic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% has been found to possess anti-allergic, antithrombotic, and anti-angiogenic properties. 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% has also been found to possess anti-cancer properties and has been found to be effective in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

2-(2,4,6-Trifluorophenyl)benzoic acid, 95% has several advantages when used in laboratory experiments. It is a highly soluble compound, making it easy to work with. Additionally, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% is highly sensitive to light and heat, making it difficult to store and handle. Additionally, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% is toxic and should be handled with caution.

Future Directions

There are a variety of potential future directions for 2-(2,4,6-Trifluorophenyl)benzoic acid, 95%. 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% could be further studied to explore its potential use in the treatment of cancer and other diseases. Additionally, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% could be used to develop new drugs with improved efficacy and safety profiles. Additionally, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% could be used to develop new therapeutic strategies for the treatment of various conditions. Finally, 2-(2,4,6-Trifluorophenyl)benzoic acid, 95% could be used to develop new methods for the synthesis of organic molecules.

Synthesis Methods

2-(2,4,6-Trifluorophenyl)benzoic acid, 95% can be synthesized by the Friedel-Crafts alkylation of 2,4,6-trifluorobenzoic acid with ethyl bromide in the presence of anhydrous aluminum chloride. This method yields a high purity product that is suitable for use in research applications.

properties

IUPAC Name

2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFXSDHKFFRDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681250
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1184503-21-6
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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